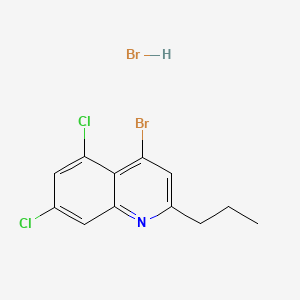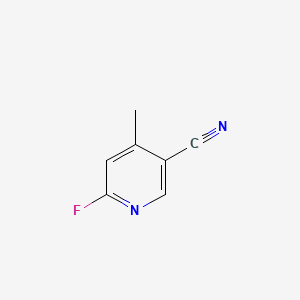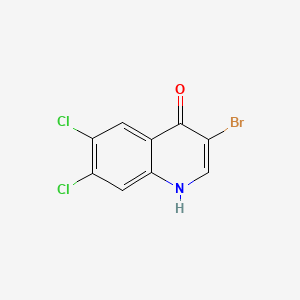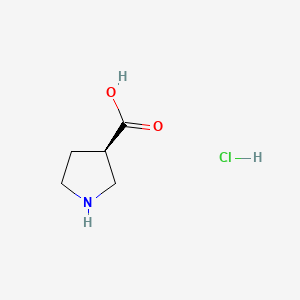
Chlorhydrate de N-alpha-méthyl-L-lysine
Vue d'ensemble
Description
N-alpha-Methyl-L-lysine hydrochloride is a lysine analog with inhibitory effects on the growth and sporulation of Penicillium chrysogenum and benzyl-penicillin formation by mycelia .
Molecular Structure Analysis
The molecular formula of N-alpha-Methyl-L-lysine hydrochloride is C7H16N2O2·HCl . The molecular weight is 196.68 . The InChI key is AQELUQTVJOFFBN-RGMNGODLSA-N .Physical And Chemical Properties Analysis
N-alpha-Methyl-L-lysine hydrochloride has a density of 1.1±0.1 g/cm3, a boiling point of 292.1±35.0 °C at 760 mmHg, and a flash point of 130.5±25.9 °C . It has 4 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Mécanisme D'action
N-alpha-Methyl-L-lysine hydrochloride inhibits protein methylation by binding to the active site of protein methyltransferases. Protein methyltransferases are enzymes that add methyl groups to specific amino acids in proteins. By inhibiting protein methylation, N-alpha-Methyl-L-lysine hydrochloride can affect various cellular processes that are regulated by protein methylation.
Biochemical and Physiological Effects:
N-alpha-Methyl-L-lysine hydrochloride has been shown to affect a variety of cellular processes, including gene expression, DNA repair, and cell signaling. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-alpha-Methyl-L-lysine hydrochloride in lab experiments is its ability to selectively inhibit protein methylation. This allows researchers to study the specific effects of protein methylation on cellular processes. However, one limitation of using N-alpha-Methyl-L-lysine hydrochloride is that it may affect other cellular processes in addition to protein methylation, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-alpha-Methyl-L-lysine hydrochloride. One direction is to study its effects on specific cellular processes, such as DNA repair or cell signaling. Another direction is to investigate its potential as a therapeutic agent for cancer or other diseases. Additionally, researchers may explore the use of N-alpha-Methyl-L-lysine hydrochloride in combination with other drugs or therapies to enhance its effects.
Méthodes De Synthèse
N-alpha-Methyl-L-lysine hydrochloride can be synthesized by reacting L-lysine with formaldehyde and sodium cyanoborohydride. The reaction results in the formation of N-alpha-methyl-L-lysine, which can then be converted to N-alpha-Methyl-L-lysine hydrochloride by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
Synthèse de peptides
Le chlorhydrate de N-alpha-méthyl-L-lysine est utilisé dans le domaine de la synthèse de peptides {svg_1}. C’est un analogue de la lysine qui peut être utilisé dans la synthèse de peptides, qui sont de courtes chaînes d’acides aminés. Les peptides ont un large éventail d’applications dans la recherche biologique, notamment comme agents thérapeutiques, marqueurs biologiques, et dans l’étude de la structure et de la fonction des protéines {svg_2}.
Effets inhibiteurs sur la croissance fongique
La N-epsilon-méthyl-L-lysine, un composé similaire, a été identifié comme un analogue de la lysine ayant des effets inhibiteurs sur la croissance et la sporulation de Penicillium chrysogenum, un type de champignon {svg_3}. Cela suggère que le this compound pourrait potentiellement avoir des applications similaires dans le domaine de la mycologie, l’étude des champignons.
Activité antifibrinolytique
L’ester méthylique de l’alpha-N-acétyl-L-lysine (NALME) est un analogue de la lysine qui se lie apparemment à des sites de liaison de la lysine à faible affinité dans la plasmine(ogène) et la miniplasmine(ogène) {svg_4}. Cela suggère que le this compound pourrait potentiellement avoir une activité antifibrinolytique, ce qui pourrait être utile dans le traitement des troubles de la coagulation.
Recherche sur les protéines
Le this compound pourrait potentiellement être utilisé dans la recherche sur les protéines. Le composé pourrait être utilisé pour modifier les protéines, permettant aux chercheurs d’étudier les effets de ces modifications sur la fonction des protéines {svg_5}.
Développement de médicaments
Étant donné ses applications potentielles dans la synthèse de peptides et la recherche sur les protéines, le this compound pourrait également être utilisé dans le développement de médicaments. Par exemple, il pourrait être utilisé pour créer des médicaments à base de peptides, ou pour modifier des médicaments existants afin d’améliorer leur efficacité ou de réduire les effets secondaires {svg_6}.
Recherche biochimique
Le this compound pourrait être utilisé dans la recherche biochimique, en particulier dans les études impliquant des acides aminés et des protéines. Sa structure unique pourrait en faire un outil utile pour étudier les propriétés de ces molécules biologiques {svg_7}.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKQYOOMILVOV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716912 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14000-28-3 | |
| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nα-Methyl-L-lysine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598157.png)

![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
iodonium triflate](/img/structure/B598164.png)
![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)
